Acesulfame potassium
Acesulfame potassium
Acesulfame k is a sulfuric acid derivative.
Brand Name:
Vulcanchem
CAS No.:
55589-62-3
VCID:
VC20793649
InChI:
InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6);
SMILES:
CC1=CC(=O)[N-]S(=O)(=O)O1.[K+]
Molecular Formula:
C4H5NO4S.K
C4H5KNO4S
C4H5KNO4S
Molecular Weight:
202.25 g/mol
Acesulfame potassium
CAS No.: 55589-62-3
Cat. No.: VC20793649
Molecular Formula: C4H5NO4S.K
C4H5KNO4S
Molecular Weight: 202.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Acesulfame k is a sulfuric acid derivative. |
|---|---|
| CAS No. | 55589-62-3 |
| Molecular Formula | C4H5NO4S.K C4H5KNO4S |
| Molecular Weight | 202.25 g/mol |
| IUPAC Name | potassium;6-methyl-2,2-dioxooxathiazin-4-one |
| Standard InChI | InChI=1S/C4H5NO4S.K/c1-3-2-4(6)5-10(7,8)9-3;/h2H,1H3,(H,5,6); |
| Standard InChI Key | AHRFRRASJMTTQU-UHFFFAOYSA-N |
| Isomeric SMILES | CC1=CC(=NS(=O)(=O)O1)[O-].[K+] |
| SMILES | CC1=CC(=O)[N-]S(=O)(=O)O1.[K+] |
| Canonical SMILES | CC1=CC(=O)NS(=O)(=O)O1.[K] |
| Melting Point | Mp 225 dec. (on slow heating) |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator